

# An In-depth Technical Guide to FGFR1 Inhibitor-8 (PRN1371)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | FGFR1 inhibitor-8 |           |
| Cat. No.:            | B12373872         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This technical guide focuses on a potent and selective irreversible covalent inhibitor of the FGFR family, specifically compound 34 (PRN1371), which has been developed for the treatment of solid tumors.[2][3] PRN1371 is a highly selective inhibitor of FGFR1-4.[3] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.

## **Chemical Structure and Properties**

PRN1371, chemically named 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a novel irreversible covalent inhibitor of FGFR1-4.[2][3]

Chemical Structure:



# The image you are requesting does not exist or is no longer available.

## imgur.com

Physicochemical and Pharmacological Properties:

The following tables summarize the key physicochemical and pharmacological properties of PRN1371.

| Property                     | Value                     | Reference |
|------------------------------|---------------------------|-----------|
| Molecular Formula            | C26H30Cl2N6O4             | [4]       |
| Molecular Weight             | 561.5 g/mol               | [4]       |
| Appearance                   | Solid                     |           |
| Solubility                   | DMSO: 56 mg/mL (99.73 mM) | [5]       |
| Storage                      | Powder: -20°C for 3 years | [6]       |
| In solvent: -80°C for 1 year | [6]                       |           |



| In Vitro Activity         | IC50 (nM) | Reference |
|---------------------------|-----------|-----------|
| FGFR1                     | 0.6       | [3][5]    |
| FGFR2                     | 1.3       | [3][5]    |
| FGFR3                     | 4.1       | [3][5]    |
| FGFR4                     | 19.3      | [3][5]    |
| CSF1R                     | 8.1       | [3][5]    |
| VEGFR2                    | >10,000   | [7]       |
| SNU-16 Cell Proliferation | 2.6       | [3][5]    |
| HUVEC (pERK)              | 2.4       | [2]       |

| ADME & Pharmacokinetics (Rat)      | Value                              | Reference |
|------------------------------------|------------------------------------|-----------|
| Clearance (iv)                     | 160 mL/min/kg                      | [2]       |
| Oral Bioavailability (20 mg/kg po) | High exposure (AUC = 4348 h⋅ng/mL) | [2]       |
| Half-life (t1/2)                   | 3.8 h                              | [2]       |

## **Mechanism of Action**

PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue (Cys488 in FGFR1) within the ATP-binding pocket of FGFRs 1-4.[8] The acrylamide "warhead" of PRN1371 forms a covalent bond with this cysteine, leading to sustained, irreversible inhibition of the receptor's kinase activity.[7][8] This prolonged target engagement occurs even after the drug has been cleared from systemic circulation.[2] By inhibiting FGFR autophosphorylation, PRN1371 effectively blocks downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[8][9][10]

# **Signaling Pathway**



The binding of Fibroblast Growth Factors (FGFs) to FGFRs initiates receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events.



Click to download full resolution via product page

Caption: FGFR1 signaling pathway and the inhibitory action of PRN1371.

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## **FGFR Biochemical Assay**

This protocol is adapted from commercially available kinase assay kits to determine the IC<sub>50</sub> of an inhibitor against FGFR.





Click to download full resolution via product page

Caption: Workflow for a typical FGFR biochemical assay.



#### **Detailed Steps:**

- Reagent Preparation: Dilute FGFR enzyme, substrate, ATP, and test compounds (PRN1371) to their final concentrations in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 2.5mM MnCl<sub>2</sub>, 50µM DTT).[11][12]
- Plate Setup: In a 384-well plate, add the inhibitor or DMSO vehicle control, followed by the diluted enzyme. Initiate the reaction by adding the substrate/ATP mixture.[11][12]
- Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Signal Generation: Terminate the kinase reaction and measure the amount of ADP produced using a detection system like ADP-Glo<sup>™</sup>. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[11][12]
- Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

# **Cellular Proliferation Assay (SNU-16)**

This protocol describes a method to assess the anti-proliferative effect of PRN1371 on the FGFR2-amplified SNU-16 gastric cancer cell line.





Click to download full resolution via product page

Caption: Experimental workflow for a cell proliferation assay.



#### **Detailed Steps:**

- Cell Seeding: Plate SNU-16 cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]
- Compound Treatment: Treat the cells with a serial dilution of PRN1371 and a vehicle control (DMSO).
- Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
- Viability Assessment: Add a cell viability reagent such as XTT, which is converted to a colored formazan product by metabolically active cells.[13]
- Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
  Calculate the percentage of cell growth inhibition for each concentration and determine the GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell proliferation).[13]

## **ERK Phosphorylation Assay**

This protocol outlines a cell-based assay to measure the inhibition of FGF-stimulated ERK phosphorylation by PRN1371.





Click to download full resolution via product page

Caption: General workflow for an in-cell ERK phosphorylation assay.



#### **Detailed Steps:**

- Cell Culture and Starvation: Plate cells (e.g., Human Umbilical Vein Endothelial Cells -HUVECs) in 96-well plates. Prior to the assay, serum-starve the cells to reduce basal ERK phosphorylation.
- Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of PRN1371.[14]
- Ligand Stimulation: Stimulate the cells with an FGF ligand (e.g., bFGF) at its EC<sub>80</sub> concentration for a short period (e.g., 15 minutes) to induce ERK phosphorylation.[14]
- Cell Fixing and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization to allow antibody entry.[15]
- Immunostaining: Block non-specific antibody binding. Incubate with a primary antibody specific for phosphorylated ERK (pERK) and a primary antibody for total ERK. Subsequently, incubate with appropriately labeled secondary antibodies.[15]
- Data Acquisition and Analysis: Measure the fluorescence intensity for both pERK and total ERK using a plate reader. Normalize the pERK signal to the total ERK signal to account for variations in cell number. Calculate the percent inhibition of ERK phosphorylation and determine the IC<sub>50</sub> value.[15]

### Conclusion

PRN1371 is a potent, selective, and irreversible covalent inhibitor of FGFR1-4 with promising preclinical data for the treatment of solid tumors harboring FGFR aberrations. Its unique mechanism of action leads to sustained target inhibition, which may translate to an improved therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FGFR-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prn-1371 | C26H30Cl2N6O4 | CID 118295624 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological and Biological Targeting of FGFR1 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fibroblast Growth Factor signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. A PLK1 inhibitor, RO3280, suppresses proliferation of SNU-16 gastric cancer cells via apoptosis | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 14. Phospho-ERK Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to FGFR1 Inhibitor-8 (PRN1371)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373872#fgfr1-inhibitor-8-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com